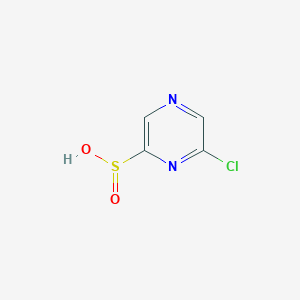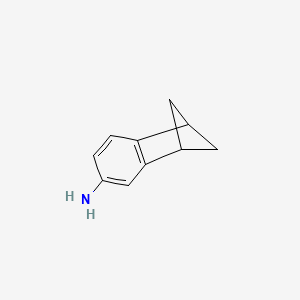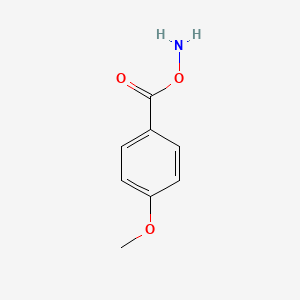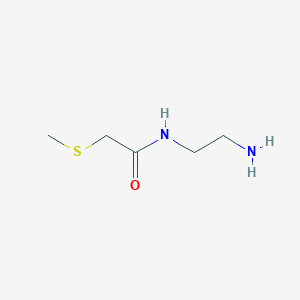
N-(2-Aminoethyl)-2-(methylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-2-(methylthio)acetamide is an organic compound that features both an amino group and a thioether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Aminoethyl)-2-(methylthio)acetamide can be synthesized through the reaction of 2-(methylthio)acetic acid with ethylenediamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-2-(methylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine to neutralize the generated acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-2-(methylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-2-(methylthio)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)acetamide: Lacks the thioether group, making it less versatile in redox reactions.
2-(Methylthio)acetamide: Lacks the aminoethyl group, limiting its ability to form hydrogen bonds with biomolecules.
N-(2-Aminoethyl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of a methylthio group, which can affect its reactivity and interactions.
Uniqueness
N-(2-Aminoethyl)-2-(methylthio)acetamide is unique due to the presence of both an amino group and a thioether group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H12N2OS |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C5H12N2OS/c1-9-4-5(8)7-3-2-6/h2-4,6H2,1H3,(H,7,8) |
Clave InChI |
MBVLVWZWTMANTQ-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
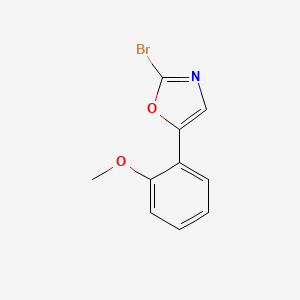
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
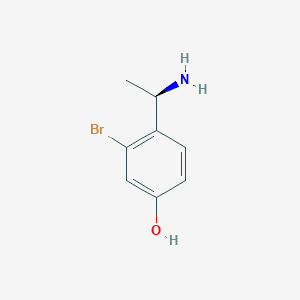
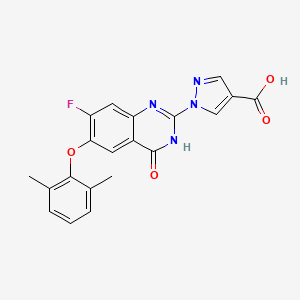
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)

